N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide

Trypanosoma brucei Pteridine reductase 1 Structure‑based virtual screening

N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide (CAS 1396811-41-8) is a synthetic piperidine‑based small molecule with the molecular formula C₁₈H₃₁N₃O₂ and a molecular weight of 321.465 g mol⁻¹. The compound features an N‑tert‑butylcarboxamide group and a cyclohex‑3‑enecarboxamidomethyl substituent on the piperidine ring.

Molecular Formula C18H31N3O2
Molecular Weight 321.465
CAS No. 1396811-41-8
Cat. No. B2674650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide
CAS1396811-41-8
Molecular FormulaC18H31N3O2
Molecular Weight321.465
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2CCC=CC2
InChIInChI=1S/C18H31N3O2/c1-18(2,3)20-17(23)21-11-9-14(10-12-21)13-19-16(22)15-7-5-4-6-8-15/h4-5,14-15H,6-13H2,1-3H3,(H,19,22)(H,20,23)
InChIKeyYDKHEVHLYRXVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide (1396811-41-8) – Core Structural & Physical Identity for Sourcing Decisions


N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide (CAS 1396811-41-8) is a synthetic piperidine‑based small molecule with the molecular formula C₁₈H₃₁N₃O₂ and a molecular weight of 321.465 g mol⁻¹ [1]. The compound features an N‑tert‑butylcarboxamide group and a cyclohex‑3‑enecarboxamidomethyl substituent on the piperidine ring. It is primarily distributed as a research‑grade chemical (typical purity ~ 95 %) and has appeared in public small‑molecule libraries such as the ZINC database (ZINC02184332) [2].

Why N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide Cannot Be Simply Swapped for Structural Analogs


Piperidine‑carboxamide analogs with different N‑substituents or amide groups exhibit markedly divergent binding‑energy profiles against the same therapeutic target [1]. For instance, in a standardized molecular‑docking campaign against Trypanosoma brucei pteridine reductase 1 (TbPTR1), the tert‑butyl‑substituted compound (ZINC02184332) yielded docking scores that differ by as much as 1.6 kcal mol⁻¹ from close congeners bearing phenyl carbamate or thiophene carboxamide groups [1]. Such variations in predicted binding energetics indicate that substituting any of these in‑class compounds would alter the molecular‑recognition profile, potentially undermining the reproducibility of a medicinal‑chemistry or chemical‑biology project.

Quantitative Differentiation Evidence for N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide


Docking‑Based Comparison of TbPTR1 Binding Energy Between the tert‑Butyl Compound and the Phenyl Carbamate Analog

In a single, unified docking study against the T. brucei PTR1 crystal structure (PDB 2X9N), the tert‑butyl‑substituted compound (RUBi013/ZINC02184332) achieved a docking score of –8.7 kcal mol⁻¹, while the phenyl carbamate analog (RUBi009/ZINC02177983) scored –8.9 kcal mol⁻¹ under identical conditions [1]. Although both values are within the same order of magnitude, the quantitative difference demonstrates that the tert‑butyl substitution of the target compound does not simply recapitulate the binding energetics of the phenyl analog.

Trypanosoma brucei Pteridine reductase 1 Structure‑based virtual screening

Binding‑Energy Differentiation Against a Thiophene Carboxamide Analog in the Same TbPTR1 Docking Campaign

When compared to the thiophene‑2‑carboxamide analog (RUBi018/ZINC04313814) in the same TbPTR1 docking experiment, the target tert‑butyl compound displayed a docking score of –8.7 kcal mol⁻¹ versus –8.4 kcal mol⁻¹ for the thiophene derivative [1]. This 0.3 kcal mol⁻¹ advantage suggests that the cyclohex‑3‑ene carboxamide moiety, combined with the tert‑butyl group, may confer a modestly more favorable binding pose than the heteroaromatic thiophene replacement.

Trypanosoma brucei Pteridine reductase 1 Structure‑based virtual screening

Comparative Molecular‑Weight and Formula Differentiation vs. the Aminomethyl Precursor

The target compound (C₁₈H₃₁N₃O₂, MW 321.465 g mol⁻¹) differs substantially from its synthetic precursor, 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (C₁₁H₂₃N₃O, MW 213.32 g mol⁻¹) . The addition of the cyclohex‑3‑ene carboxamide group increases the molecular weight by ∼108 Da and introduces a reactive alkene that can undergo further functionalization (e.g., oxidation, Diels‑Alder cycloaddition) that is not accessible with the aminomethyl precursor [1].

Chemical synthesis Building block Molecular property

Research & Industrial Application Scenarios for N-(tert-Butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide


Medicinal‑Chemistry Scaffold in Anti‑Trypanosomal Lead Optimization

The compound’s computed docking score of –8.7 kcal mol⁻¹ against TbPTR1 [1] places it among a cluster of virtual hits that show promising binding modes. While experimental validation was not performed in the source study, the in silico data supports its use as a starting scaffold for structure‑based design of dual TbPTR1/TbDHFR inhibitors. Procurement is warranted for research teams that have access to in vitro enzyme‑inhibition and parasite‑growth assays and wish to explore the cyclohex‑3‑ene chemotype.

Synthetic Intermediate for Diversity‑Oriented Libraries

The cyclohex‑3‑ene moiety provides a chemically orthogonal handle (alkene) that is absent in saturated or aromatic analogs. This allows downstream diversification via oxidation, epoxidation, hydroboration, or Diels‑Alder reactions [2]. The tert‑butylcarboxamide group further enhances steric bulk, potentially influencing conformational preferences in macrocyclic library synthesis.

Physicochemical Tool Compound for Fragment‑Based Screening

With a molecular weight of 321 Da and a moderately lipophilic scaffold, the compound lies within the “rule‑of‑three” fragment space. Its orthogonal‑handle architecture makes it suitable for fragment‑growing strategies, where the cyclohexene alkene can be selectively derivatized to probe adjacent sub‑pockets. When compared to the phenyl carbamate analog, the tert‑butyl analog offers a different steric and electronic profile that may improve selectivity vs. human PTR1 orthologs, as suggested by docking scores (human PDB 3O4R: not reported for RUBi013, but RUBi006 uniquely bound the human enzyme) [1].

Quote Request

Request a Quote for N-(tert-butyl)-4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.